2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure consists of a pyrido[4,3-d]pyrimidine core with a p-tolyl group attached at the 2-position. This compound is part of a broader class of pyridopyrimidines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C . This method utilizes a cooperative vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-organic frameworks (MOFs) as catalysts in the synthesis of pyridopyrimidines has been explored. For instance, MIL-125(Ti)-N(CH2PO3H2)2 has been used as a mesoporous catalyst for the preparation of various pyridopyrimidines .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound’s derivatives are explored for their use in various industrial applications, including as catalysts and in material science.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as thymidylate synthase. This enzyme is essential for DNA biosynthesis, and inhibition of thymidylate synthase can lead to the suppression of cancer cell proliferation . Molecular docking studies have shown that the compound binds to the catalytic site of thymidylate synthase, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial properties.
Pyrido[3,4-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
Pyrido[3,2-d]pyrimidine: Explored for its potential in medicinal chemistry.
Uniqueness
2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-2-4-11(5-3-10)14-16-9-12-8-15-7-6-13(12)17-14/h2-5,9,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRYZVGEHSZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3CNCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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